molecular formula C15H16N6O2 B8805166 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]- CAS No. 1373116-06-3

2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]-

Cat. No. B8805166
M. Wt: 312.33 g/mol
InChI Key: VBWXKTTVXAQTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]-” is a chemical compound with the molecular formula C6H5N3O . It has a molecular weight of 135.1234 . The IUPAC Standard InChIKey for this compound is PGDIPOWQYRAOSK-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 135.1234 . The compound’s IUPAC Standard InChI is InChI=1S/C6H5N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H, (H2,7,8,9,10) .

properties

CAS RN

1373116-06-3

Product Name

2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]-

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

1-[1-(imidazole-1-carbonyl)piperidin-4-yl]-3H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C15H16N6O2/c22-14-18-13-12(2-1-5-17-13)21(14)11-3-7-19(8-4-11)15(23)20-9-6-16-10-20/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,18,22)

InChI Key

VBWXKTTVXAQTDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=C(NC2=O)N=CC=C3)C(=O)N4C=CN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask was added, 1,1′-carbonyldiimidazole (8.59 g, 51.4 mmol), diisopropylethylamine (12.6 mL, 72.2 mmol) and tetrahydrofuran (100 mL). This mixture was warmed to 40° C. and aged for 10 min, after which 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride (10 g, 34.3 mmol) was added. The slurry was aged at 40° C. for 3 h, and then upon reaction completion, the solvent was swapped to acetonitrile which afforded an off white solid (9.19 g, 85.9%). LCMS: [M+H]=313; 1H NMR (400 MHz, d6-DMSO) δ 11.58 (1H, s), 8.09 (1H, s), 7.97 (1H, d, J=8.0 Hz), 7.73 (1H, d, J=4.0 Hz), 7.53 (1H, s), 7.05 (1H, s), 7.00 (1H, dd, J=4.0, 8.0 Hz), 4.52, (1H, dd, J=8.0, 12.0 Hz), 4.05 (2H, bd, J=8.0 Hz), 3.31 (2H, m), 2.34 (2H, m), 1.82 (2H, bd, J=12.0 Hz); 13C NMR (100 MHz, d6-DMSO) δ 153.0, 150.4, 143.4, 139.8, 137.2, 128.9, 123.0, 118.7, 116.4, 115.2, 49.3, 45.1, 28.5; mp 226° C.
Quantity
8.59 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
85.9%

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